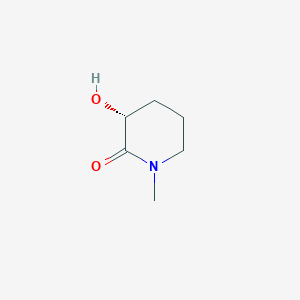
(R)-3-Hydroxy-1-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-hydroxy-1-methyl-piperidin-2-one is a chiral compound belonging to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-1-methyl-piperidin-2-one can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. Another method includes the stereoselective hydrogenation of a precursor compound under specific conditions to obtain the desired chiral product.
Industrial Production Methods
In industrial settings, the production of (3R)-3-hydroxy-1-methyl-piperidin-2-one often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure the selective formation of the (3R) isomer.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-hydroxy-1-methyl-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted piperidines, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(3R)-3-hydroxy-1-methyl-piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R)-3-hydroxy-1-methyl-piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atom in the piperidine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
- (3R)-1-acetyl-3-methylpiperidine
Uniqueness
(3R)-3-hydroxy-1-methyl-piperidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
PESIJJGWDALPCW-RXMQYKEDSA-N |
SMILES isomérico |
CN1CCC[C@H](C1=O)O |
SMILES canónico |
CN1CCCC(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)
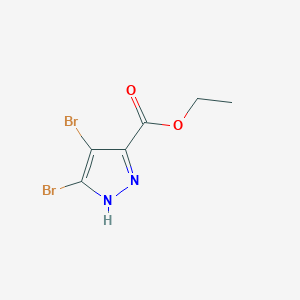
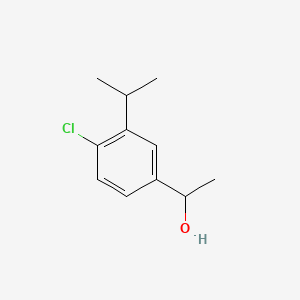



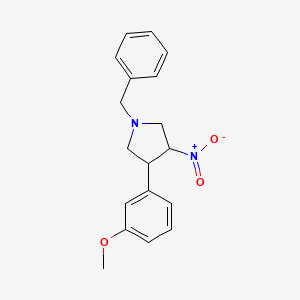

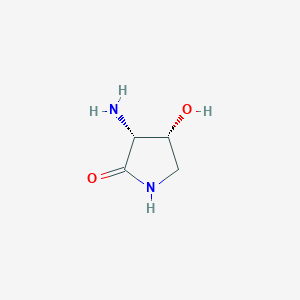
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
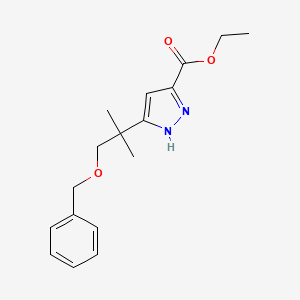
![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)

